6-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-2-carboxylic acid
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Overview
Description
This compound, also known by its CAS Number: 1038916-43-6, is a chemical with a molecular weight of 291.31 . Its IUPAC name is 6-((((tert-butoxycarbonyl)amino)methyl)imidazo[1,2-a]pyridine-2-carboxylic acid .
Synthesis Analysis
Imidazo[1,2-a]pyridines can be synthesized from 2-aminopyridines and acetophenones through a CuI-catalyzed aerobic oxidative synthesis . This reaction is compatible with a broad range of functional groups and also enables the formation of alkenyl-substituted imidazoheterocycles by using unsaturated ketones as substrates .Molecular Structure Analysis
The InChI code for this compound is 1S/C14H17N3O4/c1-14(2,3)21-13(20)15-6-9-4-5-11-16-10(12(18)19)8-17(11)7-9/h4-5,7-8H,6H2,1-3H3,(H,15,20)(H,18,19) .Chemical Reactions Analysis
The synthesis of imidazo[1,2-a]pyridines involves several chemical reactions. For instance, a copper(I)-catalyzed aerobic oxidative coupling of ketoxime acetates with simple pyridines can yield imidazo[1,2-a]pyridines . Another method involves a catalyst-free cascade process from 2-aminopyridine and 1-bromo-2-phenylacetylene or 1,1-dibromo-2-phenylethene .Physical and Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Synthesis and Biological Activity
A new series of imidazo[1,2-a]pyridine derivatives were synthesized and evaluated for their antioxidant and antimicrobial activities. This study also investigated their quantitative structure–activity relationships and molecular docking, showcasing the potential of such compounds in developing antimicrobial and antioxidant agents (Bassyouni et al., 2012).
Structural Analysis and Chemical Properties
The crystal structure and Hirshfeld surface analysis of two imidazo[1,2-a]pyridine derivatives were conducted, providing insight into the chemical behavior and potential interactions of these compounds (Dhanalakshmi et al., 2018). Another study introduced a new mixed ligand concept based on [99(m)Tc(OH2)3(CO)3]+, highlighting the versatility of imidazo[1,2-a]pyridine derivatives in developing radiopharmaceuticals (Mundwiler et al., 2004).
Continuous Flow Synthesis
A fully automated continuous flow synthesis of highly functionalized imidazo[1,2-a] heterocycles, including imidazo[1,2-a]pyridine-2-carboxylic acids, represents a significant advance over traditional in-flask methods. This approach enables the efficient, multistep synthesis of complex molecules, including a Mur ligase inhibitor, without the isolation of intermediates, showcasing the method's efficiency and potential for scalability (Herath et al., 2010).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
6-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]imidazo[1,2-a]pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c1-14(2,3)21-13(20)15-6-9-4-5-11-16-10(12(18)19)8-17(11)7-9/h4-5,7-8H,6H2,1-3H3,(H,15,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVHMCPQUEKHOJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CN2C=C(N=C2C=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1038916-43-6 |
Source
|
Record name | 6-(((tert-butoxycarbonyl)amino)methyl)imidazo[1,2-a]pyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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